
N-(1-(Benzofuran-2-yl)ethyl)-N-cyclopentylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This technique is particularly useful for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the ring .
Scientific Research Applications
N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with cellular proteins and enzymes, leading to various biological effects. For example, its anti-tumor activity is believed to result from its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE include other benzofuran derivatives such as:
- 1-(1-Benzofuran-2-yl)ethylidene-2-(2,4,6-trichlorophenyl)hydrazine
- 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one
Uniqueness
What sets N-[1-(1-BENZOFURAN-2-YL)ETHYL]-N-CYCLOPENTYLPROP-2-ENAMIDE apart from other benzofuran derivatives is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its cyclopentyl and prop-2-enamide groups contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylprop-2-enamide |
InChI |
InChI=1S/C18H21NO2/c1-3-18(20)19(15-9-5-6-10-15)13(2)17-12-14-8-4-7-11-16(14)21-17/h3-4,7-8,11-13,15H,1,5-6,9-10H2,2H3 |
InChI Key |
WRVGJPJDOAQHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C3CCCC3)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


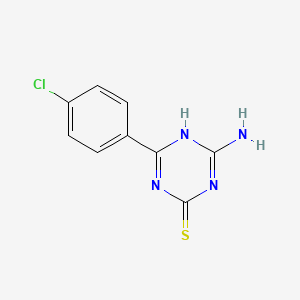
![N-[3-(3-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11033652.png)
![1-[7-Amino-2-(3-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11033672.png)
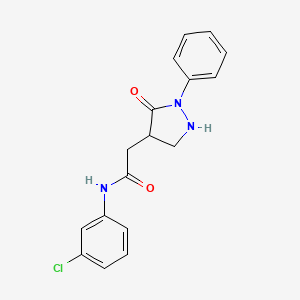
![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11033680.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11033686.png)

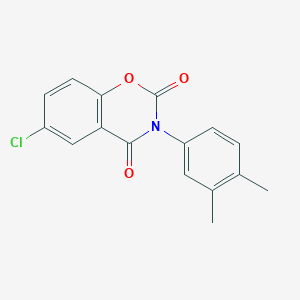
![methyl 2-({[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11033695.png)
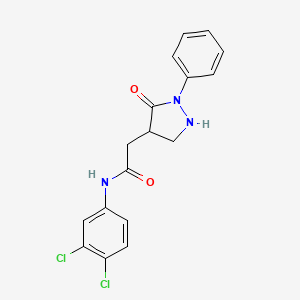
![2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11033709.png)
![4-Amino-1-(3-fluorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033711.png)
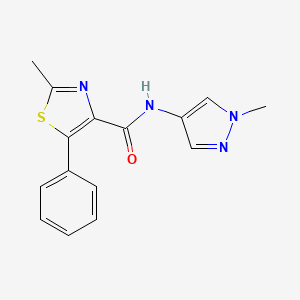
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11033714.png)
